(S)-4-Chloro-3-(pyrrolidin-2-yl)benzoic acid
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Overview
Description
(S)-4-Chloro-3-(pyrrolidin-2-yl)benzoic acid is a chiral compound featuring a pyrrolidine ring attached to a benzoic acid moiety with a chlorine substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Chloro-3-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid derivative. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of microwave-assisted organic synthesis (MAOS) has been reported to enhance synthetic efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Chloro-3-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid moiety.
Substitution: The chlorine substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups at the 4-position of the benzoic acid moiety .
Scientific Research Applications
(S)-4-Chloro-3-(pyrrolidin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-4-Chloro-3-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The chlorine substituent may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.
Pyrrolidin-2,5-dione: Another derivative with additional functional groups on the pyrrolidine ring.
Prolinol: A compound featuring a hydroxyl group on the pyrrolidine ring.
Uniqueness
(S)-4-Chloro-3-(pyrrolidin-2-yl)benzoic acid is unique due to the presence of the chlorine substituent and the specific stereochemistry of the pyrrolidine ring.
Properties
Molecular Formula |
C11H12ClNO2 |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
4-chloro-3-[(2S)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H12ClNO2/c12-9-4-3-7(11(14)15)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
OGFWKATXERZNBM-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2)C(=O)O)Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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